Cas no 2228142-09-2 (5-(1-bromopropan-2-yl)-1,3-dimethoxy-2-methylbenzene)

5-(1-bromopropan-2-yl)-1,3-dimethoxy-2-methylbenzene 化学的及び物理的性質
名前と識別子
-
- 5-(1-bromopropan-2-yl)-1,3-dimethoxy-2-methylbenzene
- 2228142-09-2
- EN300-1927631
-
- インチ: 1S/C12H17BrO2/c1-8(7-13)10-5-11(14-3)9(2)12(6-10)15-4/h5-6,8H,7H2,1-4H3
- InChIKey: PWGQMSULQJMRBU-UHFFFAOYSA-N
- ほほえんだ: BrCC(C)C1C=C(C(C)=C(C=1)OC)OC
計算された属性
- せいみつぶんしりょう: 272.04119g/mol
- どういたいしつりょう: 272.04119g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 15
- 回転可能化学結合数: 4
- 複雑さ: 173
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.6
- トポロジー分子極性表面積: 18.5Ų
5-(1-bromopropan-2-yl)-1,3-dimethoxy-2-methylbenzene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1927631-2.5g |
5-(1-bromopropan-2-yl)-1,3-dimethoxy-2-methylbenzene |
2228142-09-2 | 2.5g |
$2268.0 | 2023-09-17 | ||
Enamine | EN300-1927631-10.0g |
5-(1-bromopropan-2-yl)-1,3-dimethoxy-2-methylbenzene |
2228142-09-2 | 10g |
$4974.0 | 2023-06-02 | ||
Enamine | EN300-1927631-0.5g |
5-(1-bromopropan-2-yl)-1,3-dimethoxy-2-methylbenzene |
2228142-09-2 | 0.5g |
$1111.0 | 2023-09-17 | ||
Enamine | EN300-1927631-0.05g |
5-(1-bromopropan-2-yl)-1,3-dimethoxy-2-methylbenzene |
2228142-09-2 | 0.05g |
$972.0 | 2023-09-17 | ||
Enamine | EN300-1927631-10g |
5-(1-bromopropan-2-yl)-1,3-dimethoxy-2-methylbenzene |
2228142-09-2 | 10g |
$4974.0 | 2023-09-17 | ||
Enamine | EN300-1927631-1g |
5-(1-bromopropan-2-yl)-1,3-dimethoxy-2-methylbenzene |
2228142-09-2 | 1g |
$1157.0 | 2023-09-17 | ||
Enamine | EN300-1927631-0.1g |
5-(1-bromopropan-2-yl)-1,3-dimethoxy-2-methylbenzene |
2228142-09-2 | 0.1g |
$1019.0 | 2023-09-17 | ||
Enamine | EN300-1927631-1.0g |
5-(1-bromopropan-2-yl)-1,3-dimethoxy-2-methylbenzene |
2228142-09-2 | 1g |
$1157.0 | 2023-06-02 | ||
Enamine | EN300-1927631-5.0g |
5-(1-bromopropan-2-yl)-1,3-dimethoxy-2-methylbenzene |
2228142-09-2 | 5g |
$3355.0 | 2023-06-02 | ||
Enamine | EN300-1927631-0.25g |
5-(1-bromopropan-2-yl)-1,3-dimethoxy-2-methylbenzene |
2228142-09-2 | 0.25g |
$1065.0 | 2023-09-17 |
5-(1-bromopropan-2-yl)-1,3-dimethoxy-2-methylbenzene 関連文献
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Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419
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Andrew S. Clark,Adriana San-Miguel Lab Chip, 2021,21, 3762-3774
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Miao Sun,Jie Cai Biomater. Sci., 2020,8, 5020-5028
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Cécile Roche,Jean-Pierre Sauvage,Angélique Sour,Nathan L. Strutt New J. Chem., 2011,35, 2820-2825
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Christian R. Samanamu,Elena N. Zamora,Leslie A. Lesikar,Jean-Luc Montchamp,Anne F. Richards CrystEngComm, 2008,10, 1372-1378
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Aamer Saeed,Syeda Abida Ejaz,Muddasar Shehzad,Sidra Hassan,Mariya al-Rashida,Jamshed Iqbal RSC Adv., 2016,6, 21026-21036
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Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
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Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
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10. A balancing act: using small molecules for therapeutic intervention of the p53 pathway in cancerJessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
5-(1-bromopropan-2-yl)-1,3-dimethoxy-2-methylbenzeneに関する追加情報
Introduction to 5-(1-bromopropan-2-yl)-1,3-dimethoxy-2-methylbenzene (CAS No. 2228142-09-2)
5-(1-bromopropan-2-yl)-1,3-dimethoxy-2-methylbenzene, identified by its Chemical Abstracts Service (CAS) number 2228142-09-2, is a significant compound in the realm of organic chemistry and pharmaceutical research. This aromatic heterocyclic molecule features a unique structural framework that has garnered attention for its potential applications in medicinal chemistry and synthetic organic transformations. The presence of both bromine and methoxy substituents on a benzene ring, coupled with an adjacent isopropyl group, makes it a versatile intermediate for further functionalization.
The compound’s molecular structure consists of a benzene core substituted with 1,3-dimethoxy and 2-methyl groups, which contribute to its reactivity and electronic properties. The 1-bromopropan-2-yl side chain introduces a reactive site for nucleophilic substitution reactions, enabling the synthesis of more complex derivatives. This combination of functional groups makes it particularly useful in the development of novel pharmaceutical agents and agrochemicals.
Recent advancements in pharmaceutical research have highlighted the importance of aromatic compounds with multiple substituents for drug discovery. The 5-(1-bromopropan-2-yl)-1,3-dimethoxy-2-methylbenzene structure has been explored in the synthesis of kinase inhibitors, which are critical in treating various cancers and inflammatory diseases. Studies have demonstrated that the bromine atom can be readily displaced by a wide range of nucleophiles, allowing for the introduction of diverse pharmacophores.
In addition to its pharmaceutical applications, this compound has shown promise in materials science. The aromatic system and its electron-withdrawing/inductive effects make it a candidate for use in organic electronics, such as OLEDs (organic light-emitting diodes) and conductive polymers. Researchers have investigated its potential as a building block for high-performance electronic materials due to its ability to form stable π-conjugated systems.
The synthesis of 5-(1-bromopropan-2-yl)-1,3-dimethoxy-2-methylbenzene typically involves multi-step organic reactions starting from commercially available precursors. One common synthetic route includes the bromination of an appropriately substituted benzene derivative followed by alkylation with 1-bromopropane. The dimethoxy and methyl groups can be introduced at different stages depending on the desired regioselectivity. Advanced techniques such as palladium-catalyzed cross-coupling reactions have also been employed to achieve higher yields and purities.
From a computational chemistry perspective, the electronic properties of 5-(1-bromopropan-2-yl)-1,3-dimethoxy-2-methylbenzene have been thoroughly studied using density functional theory (DFT) methods. These calculations provide insights into its reactivity and help predict its behavior in various chemical environments. The optimized geometries and energy levels suggest that this compound is a good candidate for further derivatization via transition metal catalysis.
The compound’s stability under different conditions has also been examined. Thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) have revealed that it exhibits good thermal stability up to temperatures exceeding 200°C, making it suitable for industrial processes that require elevated temperatures. Additionally, spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy have been used to confirm its structural integrity and purity.
In drug discovery pipelines, 5-(1-bromopropan-2-yl)-1,3-dimethoxy-2-methylbenzene serves as a key intermediate in the synthesis of biologically active molecules. Researchers have leveraged its reactive side chain to develop inhibitors targeting enzymes involved in metabolic pathways relevant to diseases such as diabetes and obesity. The dimethoxy groups enhance solubility while maintaining bioactivity, making it an attractive scaffold for medicinal chemists.
The role of this compound in agrochemical research is equally noteworthy. Its structural features allow for the development of novel pesticides with improved efficacy and environmental safety profiles. By modifying the substituents on the benzene ring, scientists can fine-tune the biological activity against specific pests while minimizing harm to non-target organisms.
Future directions in the study of 5-(1-bromopropan-2-yl)-1,3-dimethoxy-2-methylbenzene may include exploring its role in photodynamic therapy (PDT). The compound’s ability to generate reactive oxygen species upon light irradiation could make it useful in treating cancerous tissues without systemic toxicity. Preliminary studies have shown promising results when combined with photosensitizing agents under controlled light conditions.
Environmental considerations also play a crucial role in the development and application of this compound. Efforts are underway to optimize synthetic routes that minimize waste generation and hazardous byproducts. Green chemistry principles are being integrated into laboratory protocols to ensure sustainable production practices.
In conclusion,5-(1-bromopropan-2-yl)-1,3-dimethoxy-2-methylbenzene (CAS No. 2228142-09-2) is a multifaceted compound with significant potential across multiple scientific disciplines. Its unique structural features make it valuable in pharmaceuticals, materials science, and agrochemicals alike. Continued research into its properties and applications will undoubtedly lead to innovative advancements that benefit society.
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